molecular formula C13H5ClF6N4O B1418229 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1823183-92-1

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1418229
M. Wt: 382.65 g/mol
InChI Key: IWHGRBPKIJVDOM-UHFFFAOYSA-N
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Description

The compound “3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups, including a pyridine ring and a pyrazolo[1,5-a]pyrimidin-5(4H)-one ring, both of which are substituted with trifluoromethyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and pyrazolo[1,5-a]pyrimidin-5(4H)-one rings. The trifluoromethyl groups could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the two heterocyclic rings (pyridine and pyrazolo[1,5-a]pyrimidin-5(4H)-one), which are likely to be planar due to the conjugated pi system. The trifluoromethyl groups would add significant electron-withdrawing character to the molecule .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The pyridine ring, for example, is susceptible to electrophilic aromatic substitution, while the carbonyl group in the pyrazolo[1,5-a]pyrimidin-5(4H)-one ring could undergo reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups and the heterocyclic rings would likely make the compound relatively nonpolar and could influence its boiling point, density, and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the efficient synthesis of 7-trifluoromethyl-2,5-disubstituted pyrazolo[1,5-a]pyrimidines, starting from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate. This synthesis pathway is significant for creating a library of new fluorinated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines of biological interest (Jismy et al., 2018).
  • Another study highlights an efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, using a common starting material and involving SNAr and Suzuki Cross-Coupling reactions (Jismy et al., 2020).

Biological Activities and Applications

  • Pyrazolo[1,5-a]pyrimidines derivatives, synthesized using this compound, have shown promising antifungal abilities against several phytopathogenic fungi, indicating potential applications in agriculture and plant protection (Zhang et al., 2016).
  • Derivatives of this compound have been investigated for their potential antitumor activities. These studies involve the structural characterization and evaluation of bioactive moieties for improved transport through the cell wall barrier, indicating applications in cancer research (Maftei et al., 2016).
  • A study focusing on efficient microwave-assisted Suzuki–Miyaura cross-coupling reactions of related compounds, including the exploration of their biological significance in neurodegenerative disorders, suggests applications in the field of neurology (Jismy et al., 2021).

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF6N4O/c14-7-1-5(12(15,16)17)3-21-10(7)6-4-22-24-8(13(18,19)20)2-9(25)23-11(6)24/h1-4H,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHGRBPKIJVDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=C3NC(=O)C=C(N3N=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
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3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
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3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
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3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 5
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 6
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3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

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